1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine

Descripción

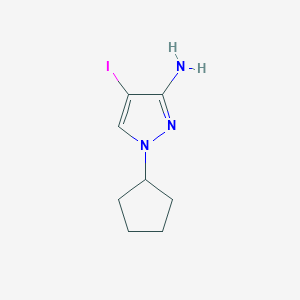

1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine is a multifaceted organic compound characterized by a central pyrazole (B372694) ring. This core structure is substituted with a cyclopentyl group at the N1 position, an iodine atom at the C4 position, and an amine group at the C3 position. While extensive research on this exact molecule is not widely published, its constituent parts are all subjects of intense study in synthetic and medicinal chemistry. The strategic combination of these functional groups suggests its potential as a versatile building block for creating more complex molecules with specific chemical and biological properties.

Table 1: Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂IN₃ |

| Structure | A five-membered pyrazole ring with a cyclopentyl group on one nitrogen, an iodine atom, and an amine group attached to the ring carbons. |

| Key Functional Groups | Pyrazole, Amine, Iodo, Cyclopentyl |

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopentyl-4-iodopyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOYTMZJEVAXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 4 Iodo 1h Pyrazol 3 Amine

Strategies for Pyrazole (B372694) Ring Formation Preceding Substitution

Cyclocondensation Approaches

Cyclocondensation reactions represent one of the most fundamental and widely used methods for pyrazole synthesis. mdpi.combeilstein-journals.org The most common approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound. To generate the 1-cyclopentyl-1H-pyrazol-3-amine scaffold, cyclopentylhydrazine is reacted with a β-ketonitrile.

A primary method for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. In this reaction, a nucleophilic attack by the hydrazine on the carbonyl group forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the addition of the second nitrogen atom of the hydrazine to the nitrile carbon, yielding the 3-aminopyrazole.

Table 1: Representative Cyclocondensation Reaction

| Reactant A | Reactant B | Product | Key Feature |

|---|---|---|---|

| Cyclopentylhydrazine | β-Ketonitrile (e.g., 3-oxopentanenitrile) | 1-Cyclopentyl-5-ethyl-1H-pyrazol-3-amine | Forms the core pyrazole ring with the desired N-substituent and C3-amine group. |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. tandfonline.compreprints.org For the synthesis of substituted 3-aminopyrazoles, MCRs can be designed to incorporate the cyclopentyl group, the pyrazole core, and the amino functionality in a one-pot procedure. tandfonline.comnih.gov

An iodine-mediated three-component reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), and an isothiocyanate can be employed to construct multi-substituted aminopyrazoles. tandfonline.comresearchgate.net This strategy allows for the efficient assembly of the pyrazole scaffold with various substituents.

Table 2: Example of a Three-Component Reaction for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Mediator | Product Type |

|---|---|---|---|---|

| Hydrazine Hydrate | Phenyl Isothiocyanate | Ethyl Acetoacetate | Iodine | Multi-substituted 3-aminopyrazole |

Transition-Metal-Catalyzed Cyclization Pathways

Modern organic synthesis frequently utilizes transition-metal catalysis to achieve efficient and selective bond formations. nih.govmdpi.com Copper- and rhodium-catalyzed reactions, for example, have been developed for the synthesis of N-substituted pyrazoles. These methods often involve the cyclization of appropriately functionalized precursors. For instance, a copper-catalyzed three-component synthesis can be used to introduce aryl substituents at the N1 position. beilstein-journals.org Rhodium(III)-catalyzed annulation of 3-aminopyrazoles with aldehydes and sulfoxonium ylides provides another route to complex pyrazole derivatives. nih.gov

Table 3: Overview of Transition-Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reactant Types | Bond Formed | Advantage |

|---|---|---|---|

| Copper (Cu) | Enaminones, Hydrazine, Aryl Halides | C-N | N-functionalization in a one-pot fashion. beilstein-journals.org |

| Rhodium (Rh) | Aminopyrazoles, Aldehydes, Ylides | C-C, C-N | Access to diverse pyrazolo[1,5-a]pyrimidines. nih.gov |

| Palladium (Pd) | Acetylenic acids, Aryl iodides, Hydrazine | C-C, C-N | One-pot synthesis of 1,3,5-substituted pyrazoles. nih.gov |

Photoredox Reaction Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. rsc.orgmdpi.com The synthesis of pyrazole derivatives can be achieved through photoredox-catalyzed reactions, such as the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This metal-free approach allows for the efficient construction of complex heterocyclic structures. researchgate.netnih.gov

Regioselective Iodination at the C4 Position of the Pyrazole Ring

Once the 1-cyclopentyl-1H-pyrazol-3-amine precursor is synthesized, the next step is the introduction of an iodine atom specifically at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the C4 position.

Electrophilic Iodination Techniques

Electrophilic iodination is the most direct method for introducing iodine onto the pyrazole ring. mdpi.com This is typically achieved using an iodine source in the presence of an oxidizing agent or by using a more reactive iodinating agent like N-iodosuccinimide (NIS). The electron-donating nature of the amino group at C3 and the cyclopentyl group at N1 activates the ring, facilitating the electrophilic attack at the C4 position.

Common iodinating systems include:

Iodine (I₂) with an Oxidizing Agent: A mixture of molecular iodine and an oxidant such as iodic acid (HIO₃), ceric ammonium nitrate (CAN), or hydrogen peroxide (H₂O₂) can be used. iaea.orgresearchgate.netnih.gov These oxidants generate a more electrophilic iodine species in situ, which then reacts with the pyrazole. nih.gov

N-Iodosuccinimide (NIS): NIS is a convenient and effective electrophilic iodinating agent. commonorganicchemistry.comorganic-chemistry.org The reaction can be performed under neutral or acidic conditions, often with a catalytic amount of an acid like trifluoroacetic acid to enhance the reactivity of NIS. organic-chemistry.orgresearchgate.net

Table 4: Common Reagents for Electrophilic Iodination of Pyrazoles

| Iodinating System | Typical Conditions | Key Feature |

|---|---|---|

| I₂ / HIO₃ | Acetic Acid | Effective for oxidative iodination of substituted pyrazoles. iaea.org |

| I₂ / CAN | Acetonitrile (MeCN), Reflux | Mild oxidant, allows for regioselective C4 iodination. nih.gov |

| I₂ / H₂O₂ | Water | A green and practical method with water as the only by-product. researchgate.net |

| N-Iodosuccinimide (NIS) | Sulfuric Acid or Acetonitrile | Highly effective for a range of aromatic compounds, including deactivated ones. organic-chemistry.orgresearchgate.net |

The choice of method depends on the specific substrate and desired reaction conditions, but all aim to achieve high regioselectivity for the C4 position, leading to the final product, 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine.

Application of N-Iodosuccinimide (NIS) and Analogous Reagents

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. N-Iodosuccinimide (NIS) is a widely used and effective reagent for this purpose due to its mild nature and ease of handling. wikipedia.orgorganic-chemistry.org It serves as an electrophilic iodine source for the iodination of various aromatic and heteroaromatic compounds. beilstein-archives.org

The reaction is typically performed by treating the pyrazole substrate, such as 1-Cyclopentyl-1H-pyrazol-3-amine, with NIS in a suitable solvent. beilstein-archives.org The reactivity of the pyrazole ring, which is activated by the electron-donating amino and N-alkyl groups, facilitates the electrophilic substitution. Acidic catalysts are often employed to enhance the electrophilicity of the iodine source. For instance, dissolving NIS in acids like sulfuric acid or trifluoroacetic acid (TFA) generates highly reactive iodinating species capable of functionalizing even deactivated aromatic rings. researchgate.netresearchgate.net For activated systems like 3-aminopyrazoles, catalytic amounts of acid are generally sufficient to promote the reaction under mild conditions, often at room temperature. organic-chemistry.org

The choice of solvent can also play a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are common, while in some cases, the reaction medium itself, such as dimethyl sulfoxide (DMSO), can participate in the reaction mechanism or influence the outcome. beilstein-archives.org The general procedure involves stirring the pyrazole precursor with a slight excess of NIS, leading to the formation of the 4-iodopyrazole derivative in good to excellent yields. beilstein-archives.org

Table 1: Representative Conditions for Pyrazole Iodination using NIS

| Substrate Type | Reagent | Catalyst/Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Activated Arenes | NIS | Trifluoroacetic acid (cat.) | Room Temp | Regioselective mono-iodination organic-chemistry.org |

| 3-Aryl-1H-pyrazol-5-amines | NIS | DMSO | Room Temp | High yield of 4-iodo product beilstein-archives.org |

Mechanistic Control of Regioselectivity in Halogenation

The halogenation of a 1,3-disubstituted pyrazole preferentially occurs at the C4 position due to the principles of electrophilic aromatic substitution (EAS) applied to this heterocyclic system. The pyrazole ring contains two nitrogen atoms: the N1 nitrogen, which is substituted with the cyclopentyl group, is considered "pyrrole-like" and is electron-donating, while the N2 nitrogen is "pyridine-like" and electron-withdrawing. reddit.com

In the case of 1-Cyclopentyl-1H-pyrazol-3-amine, both the N1-cyclopentyl group and the C3-amino group are strong activating groups. vanderbilt.edu Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the iodonium ion (I+) generated from NIS.

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgyoutube.com

The 1-Cyclopentyl group activates the C5 position (ortho).

The 3-Amino group activates the C4 position (ortho) and the C2 nitrogen (not a site for C-H substitution).

The C4 position is ortho to the powerful 3-amino activating group. The resonance stabilization of the Wheland intermediate (the arenium ion) formed during electrophilic attack is greatest when the positive charge can be delocalized onto the lone pair of the amino group's nitrogen. This stabilization is possible for attack at the C4 position. Attack at the C5 position, while activated by the N1-substituent, does not benefit from the same degree of resonance stabilization from the C3-amino group. Consequently, the transition state leading to C4 substitution is lower in energy, making it the kinetically and thermodynamically favored pathway. libretexts.org Therefore, the iodination of 1-Cyclopentyl-1H-pyrazol-3-amine with an electrophilic iodine source like NIS occurs with high regioselectivity at the C4 position.

Introduction and Functionalization of the 3-Amino Group

The 3-amino group is a key functional moiety, and its introduction is a central aspect of the synthesis. This can be achieved through various strategies, either by building the pyrazole ring from an amine-containing precursor or by adding the amino group to a pre-formed pyrazole.

Direct Amination Methodologies

Direct amination involves the introduction of an amino group onto a pre-existing pyrazole core. One of the most powerful methods for forming C-N bonds on aromatic rings is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of aminopyrazoles. Although more commonly reported for the C4 position, the methodology is, in principle, applicable to the C3 position. nih.gov

This strategy would begin with a 1-Cyclopentyl-3-halo-4-iodopyrazole. The 3-halo substituent (e.g., bromo or chloro) would serve as the reactive site for the cross-coupling. The reaction involves treating the halopyrazole with an ammonia surrogate or a protected amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., tBuDavePhos), and a base. This approach offers a direct route to install the amino group late in the synthetic sequence. Copper-catalyzed amination reactions have also been reported for azoles and could serve as an alternative. nih.gov

Precursor-Based Amination Strategies

The most common and efficient method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a hydrazine with a β-ketonitrile. chim.itarkat-usa.org This approach constructs the 3-aminopyrazole core in a single, often high-yielding, step.

The general mechanism proceeds in two stages:

Condensation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to ring closure and the formation of the 3-aminopyrazole upon tautomerization. chim.it

To synthesize the core of the target molecule, cyclopentylhydrazine would be reacted with a suitable β-ketonitrile, such as cyanoacetone. However, to achieve the final structure, a more practical route involves first synthesizing 3-amino-4-iodopyrazole using hydrazine hydrate and an appropriate iodinated β-ketonitrile, followed by the N-alkylation with a cyclopentyl group. Alternatively, reacting hydrazine hydrate with a β-ketonitrile and then performing sequential N-alkylation and C4-iodination is a common pathway. google.comorganic-chemistry.org

Table 2: Examples of Precursor-Based Synthesis of Aminopyrazoles

| Precursor 1 | Precursor 2 | Conditions | Product Type |

|---|---|---|---|

| β-Ketonitrile | Hydrazine Hydrate | Ethanol, Acetic Acid | 3(5)-Aminopyrazole chim.it |

| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Refluxing Ethanol | 3(5)-Aminopyrazole arkat-usa.org |

Protective Group Chemistry for the Amine Moiety

The amino group is nucleophilic and can react under various conditions, such as those used for N-alkylation or certain electrophilic substitutions. libretexts.org Therefore, it is often necessary to temporarily "protect" this group to prevent unwanted side reactions. organic-chemistry.org A protecting group is a reversibly formed derivative of the functional group that renders it inert to specific chemical environments. organic-chemistry.org

For amines, carbamates are the most common class of protecting groups.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). chemistrytalk.org

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) chemistrytalk.org |

| Carboxybenzyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Incorporation of the 1-Cyclopentyl Moiety

The final key structural element to be installed is the cyclopentyl group at the N1 position of the pyrazole ring. This is typically achieved through an N-alkylation reaction. google.comgoogle.com When an unsymmetrically substituted pyrazole, such as 3-amino-4-iodopyrazole, is alkylated, a mixture of two regioisomers (N1 and N2 alkylation) is possible.

The regioselectivity of this reaction is often governed by steric hindrance. sci-hub.sesemanticscholar.org The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For a pyrazole with a substituent at the C3 position, the N1 nitrogen is generally more accessible than the N2 nitrogen, which is flanked by the C3 substituent. Therefore, alkylation of 3-amino-4-iodopyrazole with a cyclopentyl electrophile is expected to yield the desired N1-cyclopentyl isomer as the major product. semanticscholar.org

The reaction is typically carried out by deprotonating the pyrazole NH with a base to form the pyrazolate anion, which then acts as a nucleophile. Common conditions include:

Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

Alkylating Agent: An electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl iodide.

Solvent: A polar aprotic solvent like DMF, acetonitrile, or acetone.

The reaction mixture is often heated to facilitate the substitution. google.com Alternative methods, such as acid-catalyzed alkylation using trichloroacetimidate electrophiles, have also been developed and may offer different regiochemical outcomes or milder conditions. semanticscholar.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and simpler work-up procedures. The synthesis of pyrazole derivatives has been successfully demonstrated under solvent-free conditions, often using multicomponent reactions. researchgate.netnih.gov For instance, the condensation of hydrazines, β-dicarbonyl compounds, and aldehydes can be performed by grinding at room temperature, sometimes with a catalyst. researchgate.net

The use of reusable and non-toxic catalysts is a key principle of green chemistry. Nano-catalysts, such as nano-ZnO, have been employed for the synthesis of pyrazole derivatives in aqueous media, offering high yields and easy catalyst recovery. ekb.eg Furthermore, some pyrazole syntheses can proceed without any catalyst. For example, iodine has been shown to catalyze cascade reactions to form substituted pyrazoles, where it acts as an environmentally benign catalyst. organic-chemistry.org Catalyst-free methods often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or in green solvents like water.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net The use of controlled microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved product yields and purity. nih.govnanobioletters.com This technique is highly applicable to the synthesis of pyrazole derivatives, including both the initial ring formation and subsequent functionalization steps like N-alkylation. nih.govresearchgate.net The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture, leading to uniform temperature distribution and avoiding side reactions often caused by conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c] Pyrazole Synthesis | Several hours | 7-15 minutes | Significant | nanobioletters.com |

| 4,5-dihydro-1H-pyrazole Synthesis | 480 minutes | 18 minutes | Yes | researchgate.net |

| O-perbutyrylated-glycoside Synthesis | 60 hours | 60 minutes | Drastic time reduction | mdpi.com |

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. galchimia.commdpi.com In a flow system, reagents are pumped through reactor coils where they are mixed and heated, allowing for precise control over reaction parameters like temperature, pressure, and residence time. galchimia.com This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation—a "telescoped" synthesis. nih.gov

A potential flow synthesis of this compound could involve a modular assembly line approach. nih.govrsc.orgrsc.org For example, an initial reactor module could be used for the cyclocondensation reaction to form the pyrazole ring. The output stream could then be directed into a second module for N-alkylation with a cyclopentyl reagent, followed by a third module for iodination. This integrated process minimizes manual handling and purification steps, leading to a more efficient and automated synthesis. galchimia.com

Mechanistic Investigations of Reactions Involving 1 Cyclopentyl 4 Iodo 1h Pyrazol 3 Amine

Reaction Pathways of C-I Bond Activation

The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is a key functional group that dictates a significant portion of the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. The activation of this bond is a critical step and can proceed through several distinct mechanistic pathways.

Oxidative Addition Mechanisms in Catalyzed Transformations

In the realm of organometallic chemistry, oxidative addition is a fundamental process for the activation of C-X bonds (where X is a halogen). wikipedia.org For 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine, this pathway is central to its participation in widely utilized cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These transformations typically employ a low-valent transition metal catalyst, often a Pd(0) or Cu(I) species.

The generally accepted mechanism involves the insertion of the metal center into the C-I bond. This process formally increases the oxidation state and coordination number of the metal. wikipedia.org For instance, in a palladium-catalyzed reaction, a Pd(0) complex would react with the iodopyrazole to form a Pd(II) intermediate.

Table 1: Key Steps in Oxidative Addition for a Generic Pd(0)-Catalyzed Cross-Coupling Reaction

| Step | Description | Intermediate |

| 1 | Coordination of the iodopyrazole to the Pd(0) center. | [Pd(0)(L)n(this compound)] |

| 2 | Insertion of the Pd(0) into the C-I bond. | [Pd(II)(L)n(I)(4-(1-Cyclopentyl-3-amino-1H-pyrazolyl))] |

| 3 | Transmetalation with a coupling partner (e.g., an organoboron reagent in Suzuki coupling). | [Pd(II)(L)n(R)(4-(1-Cyclopentyl-3-amino-1H-pyrazolyl))] |

| 4 | Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. | Product + Pd(0)(L)n |

The kinetics and feasibility of this oxidative addition are influenced by several factors, including the nature of the metal, the ligands coordinating to the metal, and the electronic properties of the pyrazole ring. The electron-donating nature of the 3-amino group can influence the electron density at the C4 position, potentially affecting the rate of oxidative addition.

Role of Halogen Bonding in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. beilstein-journals.org In the case of this compound, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. researchgate.net This allows it to interact with electron-rich atoms such as oxygen or nitrogen.

These interactions can play a significant role in the pre-organization of reactants in the transition state, thereby influencing reaction rates and selectivity. For example, in a reaction involving a nucleophile, halogen bonding could bring the nucleophile into proximity with the pyrazole ring, facilitating a subsequent reaction. Computational studies on similar iodinated heterocycles have demonstrated the importance of such interactions in directing reaction pathways. beilstein-journals.org

Table 2: Potential Halogen Bond Interactions with this compound

| Halogen Bond Donor | Halogen Bond Acceptor (Example) | Potential Effect on Reactivity |

| Iodine at C4 | Carbonyl oxygen of a solvent or reagent | Polarization of the C-I bond, increasing susceptibility to nucleophilic attack or oxidative addition. |

| Iodine at C4 | Nitrogen atom of another reactant | Pre-organization of reactants for intermolecular reactions. |

Radical-Mediated Reaction Pathways

While ionic pathways are common, the C-I bond can also undergo homolytic cleavage to generate radical intermediates. Such pathways can be initiated by heat, light, or a radical initiator. In the context of pyrazole chemistry, radical mechanisms have been proposed for certain oxidative coupling reactions. nih.gov

For this compound, a single-electron transfer (SET) process could lead to the formation of a radical anion, which could then lose an iodide ion to generate a pyrazolyl radical. This radical species can then participate in a variety of transformations, including addition to multiple bonds or coupling with other radicals.

A plausible scenario involves the interaction with a transition metal catalyst that can engage in SET processes. The formation of radical cations from pyrazol-5-amines has been described in oxidative dehydrogenative couplings, suggesting that the aminopyrazole moiety is susceptible to such single-electron oxidation. nih.gov

Reactivity of the 3-Amino Group

The 3-amino group is a versatile functional handle that imparts nucleophilic character to the molecule and serves as a key site for derivatization and the construction of fused heterocyclic systems.

Nucleophilic Characteristics and Derivatization Patterns

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows for a wide range of derivatization reactions, including acylation, alkylation, and arylation. The reactivity of this amino group is influenced by the electronic nature of the pyrazole ring. The pyrazole nucleus itself can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the position of substitution. mdpi.com

Table 3: Examples of Derivatization Reactions at the 3-Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | 3-Acetamido-1-cyclopentyl-4-iodo-1H-pyrazole |

| Sulfonylation | Tosyl chloride | 3-(Tosylamino)-1-cyclopentyl-4-iodo-1H-pyrazole |

| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine | N-(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)pyrimidin-2-amine |

These derivatization reactions are fundamental in medicinal chemistry for tuning the pharmacological properties of aminopyrazole-based compounds. mdpi.com

Condensation and Cyclization Behaviors

The 3-amino group, often in concert with the adjacent ring nitrogen (N2), can participate in condensation and cyclization reactions to form fused heterocyclic systems. chim.it These reactions typically involve bifunctional electrophiles that react with both the exocyclic amino group and the endocyclic nitrogen.

One of the most common synthetic routes to 3-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. chim.it The reverse of this reactivity principle can be applied, where the 3-amino group of a pre-formed pyrazole acts as the nucleophile. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in drug discovery. researchgate.net

The regioselectivity of these cyclization reactions can be influenced by reaction conditions such as pH. In acidic media, the pyridine-like ring nitrogen is more readily protonated, which can direct the initial reaction to the exocyclic amino group. mdpi.com

Table 4: Representative Condensation and Cyclization Reactions

| Electrophilic Partner | Fused Heterocyclic Product |

| β-Diketone (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine |

| α,β-Unsaturated ketone | Tetrahydropyrazolo[1,5-a]pyrimidine |

| Isothiocyanate | Pyrazolo[3,4-d] chim.itresearchgate.nettandfonline.comtriazine (after further transformations) |

The rich chemistry of the 3-amino group, coupled with the reactivity of the C-I bond, makes this compound a valuable and versatile building block in organic synthesis.

Electrophilic Attack Studies on the Amine Center

The exocyclic amine group at the 3-position of the pyrazole ring is a key site for electrophilic attack. Studies have shown that the nucleophilicity of this amine is influenced by both the electronic effects of the pyrazole ring and the steric hindrance imposed by the adjacent cyclopentyl group at the 1-position.

Research has demonstrated that acylation and alkylation reactions can occur at this amine center. For instance, the reaction with acid chlorides typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding amide. The reaction conditions, such as the solvent and the presence of a base, can significantly impact the reaction rate and yield. In some cases, N-acylation is a common reaction for aminopyrazoles.

Kinetic and Thermodynamic Aspects of Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the energy profiles of reactions involving pyrazole derivatives. These calculations can predict the activation energy barriers for different reaction pathways, providing insights into the feasibility and selectivity of a transformation. For instance, the activation energy for the formation of a particular regioisomer can be compared to that of another, explaining the observed product distribution. The analysis of transition states can indicate which isomer has the lowest activation energy, corresponding to the most stable product.

Table 1: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A | TS1 | 25.3 |

| Pathway B | TS2 | 28.1 |

Note: Data is hypothetical and for illustrative purposes.

Studies on Regioselectivity and Stereoselectivity Control

The substituted pyrazole ring in this compound presents multiple reactive sites, leading to potential challenges in controlling regioselectivity. The outcome of a reaction can be influenced by factors such as the nature of the electrophile, the reaction conditions, and the presence of catalysts.

For instance, in electrophilic substitution reactions on the pyrazole ring, the directing effects of the existing substituents play a crucial role. The cyclopentyl group at N1 and the amino group at C3 generally direct incoming electrophiles to specific positions on the ring. The interplay of electronic and steric effects determines the final regiochemical outcome. For example, the iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the 4- or 5-position by carefully selecting the iodinating agent and reaction conditions. nih.govrsc.org

In reactions where new stereocenters are formed, controlling the stereoselectivity is paramount. While the cyclopentyl group itself is achiral, its conformation can influence the approach of reagents, potentially leading to diastereoselectivity in certain reactions. The use of chiral catalysts or auxiliaries can be employed to achieve high levels of enantioselectivity.

Table 2: Regioselectivity in the Halogenation of a Pyrazole Derivative

| Halogenating Agent | Position of Halogenation | Regioselectivity (%) |

| N-Iodosuccinimide (NIS) | C4 | >95 |

| I2 / CAN | C4 | High |

| I2 / n-BuLi | C5 | High |

Note: Data is based on analogous pyrazole systems and is for illustrative purposes. nih.govrsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a detailed connectivity map of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine can be established.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclopentyl group, the pyrazole (B372694) ring, and the amine group. The cyclopentyl protons would likely appear as a series of multiplets in the upfield region of the spectrum. The methine proton attached to the nitrogen of the pyrazole ring is expected to be the most downfield of the cyclopentyl signals due to the deshielding effect of the adjacent nitrogen atom.

The pyrazole ring itself has one proton at the 5-position, which would present as a singlet. The chemical shift of this proton is influenced by the electronic effects of the surrounding iodo and amino substituents. The protons of the amine group are expected to appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-5 | 7.0 - 8.0 | Singlet |

| Cyclopentyl CH (N-CH) | 4.0 - 5.0 | Multiplet |

| Amine NH₂ | 3.0 - 5.0 | Broad Singlet |

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region. The C-I bond will cause a significant upfield shift for the C4 carbon due to the heavy atom effect of iodine. The C3 carbon, bonded to the amino group, and the C5 carbon will also have characteristic chemical shifts. The cyclopentyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C3 | 140 - 150 |

| Pyrazole C5 | 130 - 140 |

| Cyclopentyl C1' (N-CH) | 55 - 65 |

| Cyclopentyl C2'/C5' | 30 - 40 |

| Cyclopentyl C3'/C4' | 20 - 30 |

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the methine proton of the cyclopentyl group and the adjacent methylene (B1212753) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, HMBC would show a correlation between the pyrazole H-5 proton and the C3 and C4 carbons, as well as the cyclopentyl methine proton and the pyrazole C5 carbon.

Elucidation of Tautomeric Forms via NMR

For 3-aminopyrazoles, the potential for tautomerism exists, where the amine group can exist in equilibrium with its imine tautomer. NMR spectroscopy is a powerful tool to investigate this phenomenon. researchgate.net In solution, the presence of two distinct sets of signals in the ¹H and ¹³C NMR spectra would indicate the presence of both tautomers. researchgate.netnih.gov The ratio of the tautomers can be determined by integrating the corresponding signals. fu-berlin.de Factors such as solvent polarity and temperature can influence the position of the tautomeric equilibrium. researchgate.netmdpi.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1600 cm⁻¹ region. ajrconline.org The C-N stretching vibration of the amine group and the cyclopentyl group attached to the pyrazole ring will likely appear in the 1200-1350 cm⁻¹ range. researchgate.net The C-I stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically below 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (Pyrazole Ring) | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe vibrational modes of molecules, providing a structural fingerprint. For this compound, this analysis would be expected to reveal characteristic peaks corresponding to the vibrations of the pyrazole ring, the C-I bond, the N-H bonds of the amine group, and the C-H bonds of the cyclopentyl substituent. However, no published Raman spectra or associated data for this specific compound could be located.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for monitoring chemical reactions.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₈H₁₂IN₃), the theoretical exact mass could be calculated. An experimental HR-MS analysis would aim to confirm this mass and, by extension, the elemental composition. Despite the utility of this technique, specific experimental HR-MS data have not been reported in the literature for this molecule.

LC-MS is an invaluable technique for monitoring the progress of a chemical reaction by separating the components of a reaction mixture over time and identifying them by their mass-to-charge ratio. In the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the product and any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. At present, there are no published studies detailing the use of LC-MS for monitoring the synthesis of this specific compound.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Beyond the structure of a single molecule, X-ray diffraction data also illuminates how molecules arrange themselves in a crystal lattice. This analysis would identify and characterize any intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N) or potential halogen bonding involving the iodine atom (C-I···N or C-I···H). These interactions are fundamental to understanding the physical properties of the solid material. Without a determined crystal structure, no analysis of the crystalline packing or intermolecular forces for this compound is possible.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a fundamental computational method used to investigate the electronic structure and properties of molecules. For a novel compound like 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine, DFT calculations would provide invaluable insights into its molecular characteristics.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state. From this optimized structure, various electronic properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) can be calculated to predict the molecule's reactivity and intermolecular interactions. However, no specific optimized geometry or electronic structure data has been published for this compound.

Computational chemistry can predict spectroscopic data, which is essential for the characterization of new compounds. Theoretical calculations can estimate the chemical shifts for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, no such theoretical spectroscopic predictions are currently available in the literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals can help in predicting the sites of electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

To understand how a reaction involving this compound might proceed, researchers would computationally model the reaction pathway to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy, which determines the reaction rate. No studies detailing the transition state characterization for reactions involving this compound have been found.

Mapping the potential energy surface provides a comprehensive view of a chemical reaction, illustrating the energy of the system as a function of the positions of the atoms. This allows for the identification of reactants, products, intermediates, and transition states. Such a map would be instrumental in understanding the thermodynamics and kinetics of reactions involving this compound, but no such analyses have been published to date.

Tautomerism and Isomerism Investigations

The structure of this compound is subject to annular prototropic tautomerism, a phenomenon where a hydrogen atom migrates between the two nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between two primary tautomeric forms: this compound and 1-Cyclopentyl-4-iodo-1H-pyrazol-5-amine. While the cyclopentyl group remains fixed at the N1 position, the exocyclic amino group can be located at either the C3 or C5 position relative to the substituted nitrogen. Theoretical and experimental studies on related 3(5)-aminopyrazoles are crucial for understanding the factors that govern this equilibrium. mdpi.commdpi.com

Relative Stabilities of Tautomeric Forms

Computational studies on substituted pyrazoles provide a framework for predicting the relative stabilities of the tautomers of this compound. The stability is influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.net Generally, electron-donating groups, such as an amino group (-NH2), tend to favor the tautomer where the substituent is at the C3 position. mdpi.commdpi.com This preference is attributed to the stabilization of the C3-tautomer through π-system electron donation. mdpi.commdpi.com

Interactive Table: Factors Influencing Tautomer Stability in Substituted Pyrazoles

| Factor | Influence on Stability | Favored Tautomer for this compound | Rationale |

| Substituent Electronic Effects | Electron-donating groups (e.g., -NH2, -CH3) stabilize the 3-tautomer. Electron-withdrawing groups (e.g., -CHO, -COOH) stabilize the 5-tautomer. mdpi.comnih.gov | 3-Amino | The amino group is a strong electron-donating group, which generally favors the C3 position. mdpi.com |

| Steric Hindrance | Bulky groups may favor the less sterically crowded position. | 3-Amino | The C3 position is generally favored for bulky groups in pyrazoles. mdpi.com |

| Intramolecular Interactions | Potential for intramolecular hydrogen bonding can stabilize a specific tautomer. nih.gov | 3-Amino | The amine's hydrogen atoms in the 3-amino tautomer can be oriented toward the N2 atom, providing some stability. mdpi.com |

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of pyrazole derivatives is known to be sensitive to the surrounding environment, particularly the solvent. nih.govresearchgate.netresearchgate.net Solvents can influence the relative stabilities of tautomers through nonspecific dielectric effects or specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

Polar solvents, especially those capable of acting as hydrogen bond acceptors (e.g., DMSO, water), can significantly alter the tautomeric balance. mdpi.comresearchgate.net Theoretical studies incorporating a polarizable continuum model (PCM) have shown that polar solvents tend to stabilize the more polar tautomer. nih.govmdpi.com In many aminopyrazole systems, the 5-amino tautomer exhibits a larger dipole moment than the 3-amino tautomer. Consequently, an increase in solvent polarity is expected to shift the equilibrium, increasing the population of the 5-amino form. For some 3(5)-aminopyrazoles, a tautomeric equilibrium has been observed in DMSO, where both forms are present, whereas in less polar solvents, one tautomer predominates. nih.gov

For this compound, it is anticipated that in nonpolar solvents, the intrinsically more stable 3-amino tautomer will be the major species. However, in polar, protic, or aprotic hydrogen-bond accepting solvents, the equilibrium could shift to favor the 5-amino tautomer due to stronger solute-solvent interactions. mdpi.comnih.gov

Interactive Table: Predicted Solvent Effects on Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Gas Phase | 1 | 3-Amino | Based on intrinsic electronic stability of related aminopyrazoles. mdpi.com |

| Toluene | 2.4 | 3-Amino | Low polarity; minimal stabilization of the more polar tautomer. fu-berlin.de |

| Chloroform | 4.8 | 3-Amino (likely) | Moderate polarity; may show minor populations of the 5-amino form. nih.gov |

| Acetonitrile | 37.5 | Equilibrium | High polarity; expected to stabilize the 5-amino tautomer, leading to a mixture. nih.gov |

| DMSO | 46.7 | Equilibrium / 5-Amino | High polarity and strong H-bond acceptor; significantly stabilizes the more polar 5-amino tautomer. nih.govnih.gov |

| Water | 80.1 | Equilibrium / 5-Amino | High polarity and H-bond capabilities; promotes stabilization of the more polar tautomer through hydrogen bonding networks. mdpi.com |

Intermolecular Interactions and Supramolecular Chemistry

The molecular structure of this compound features several functional groups capable of engaging in a variety of non-covalent interactions. These interactions, including halogen bonding, hydrogen bonding, and π-stacking, are fundamental to its crystal engineering and the formation of supramolecular assemblies. researchgate.net

Halogen Bonding Interactions

The presence of an iodine atom at the C4 position makes this compound a potent halogen bond (XB) donor. Halogen bonding is a directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a Lewis base. rsc.org The strength of this interaction generally increases with the polarizability of the halogen, making iodine an excellent XB donor (I > Br > Cl > F). semanticscholar.org

Computational and experimental studies on 4-iodopyrazoles have confirmed their capacity to form halogen bonds. nih.govbris.ac.uk The σ-hole is located on the iodine atom along the extension of the C-I covalent bond. rsc.org In a crystal lattice, the iodine atom of one molecule can interact with a nucleophilic site on an adjacent molecule, such as the pyridine-like N2 atom of the pyrazole ring (C–I···N) or the lone pair of the amino group. These interactions are highly directional and can play a significant role in dictating the supramolecular architecture of the solid state. semanticscholar.org

Interactive Table: Potential Halogen Bonding Interactions

| Donor | Acceptor | Interaction Type | Typical Geometry (R-X···B angle) |

| C4-I | Pyrazole N2 (intermolecular) | C–I···N | ~180° |

| C4-I | Amino Group N (intermolecular) | C–I···N | ~180° |

| C4-I | π-system of pyrazole ring | C–I···π | Variable |

Hydrogen Bonding Networks

This compound possesses multiple sites for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. acs.org The key sites are:

Donors: The pyrrole-like N1-H group and the two N-H bonds of the exocyclic amino group.

Acceptor: The pyridine-like N2 atom.

Interactive Table: Primary Hydrogen Bonding Motifs

| Donor Group | Acceptor Group | Motif Description |

| Pyrazole N1-H | Pyrazole N2 | Forms classic pyrazole dimers, trimers, or catemeric chains. nih.govnih.gov |

| Amino N-H | Pyrazole N2 | Cross-links pyrazole chains or dimers, creating layered or 3D structures. iucr.org |

| Pyrazole N1-H | Amino N | An alternative interaction site that can lead to different packing arrangements. |

| Amino N-H | Amino N | Can form secondary networks, further stabilizing the crystal lattice. |

Pi-Stacking Interactions

The aromatic pyrazole ring can participate in π-π stacking interactions, which are non-covalent interactions arising from the attraction between the electron clouds of aromatic systems. nih.govwikipedia.org These interactions contribute to the stabilization of the crystal packing. While sandwich-type (face-to-face) stacking is possible, it is often electrostatically unfavorable. wikipedia.org More commonly observed arrangements for aromatic heterocycles are parallel-displaced or T-shaped (edge-to-face) stacking. researchgate.netlibretexts.org

In the solid state, pyrazole rings can stack upon one another with typical interplanar distances of 3.3–3.8 Å. researchgate.net The large and non-planar cyclopentyl substituent at the N1 position will likely introduce significant steric hindrance, potentially influencing the stacking geometry. It may prevent close face-to-face stacking and instead favor more offset or edge-to-face arrangements where C-H groups on one ring interact with the π-face of another. The electron-rich nature of the aminopyrazole ring can also influence its stacking interactions with other aromatic systems. researchgate.net

Interactive Table: Parameters for π-Stacking Interactions

| Interaction Type | Description | Typical Centroid-to-Centroid Distance |

| Parallel-Displaced | Rings are parallel but shifted relative to one another. | 3.4 - 4.5 Å |

| T-shaped (Edge-to-Face) | The edge (C-H bonds) of one ring points towards the face (π-system) of another. | 4.5 - 5.5 Å |

| Sandwich (Face-to-Face) | Rings are eclipsed or nearly eclipsed. Less common due to electrostatic repulsion. wikipedia.org | 3.3 - 3.8 Å |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published information available regarding the synthetic utility and applications of the chemical compound "this compound." Detailed research findings, reaction data, and specific examples of its use as a building block in the requested coupling reactions have not been reported in scholarly articles or patents.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline for this specific molecule. The reactivity of the 4-iodopyrazole scaffold in various cross-coupling reactions is well-documented for other derivatives, but providing that information would fall outside the strict scope of the request to focus solely on "this compound."

Synthetic Utility and Applications As a Building Block

Cycloaddition and Annulation Strategies: Expanding Heterocyclic Complexity

The inherent reactivity of the pyrazole (B372694) core, combined with the strategic placement of the amino and iodo functionalities, makes 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine an exceptional substrate for cycloaddition and annulation reactions. These strategies are paramount for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The 3-amino group of this compound serves as a key nucleophilic handle for the construction of fused pyrazole systems. Through condensation with 1,3-dielectrophiles, a variety of annulated products can be accessed. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold of significant biological interest. nih.govchim.it Similarly, condensation with dicarbonyl compounds or their synthons can furnish pyrazolo[3,4-d]pyridazines. nih.gov

Furthermore, the presence of the 4-iodo group opens up avenues for intramolecular cyclization reactions. Palladium-catalyzed intramolecular Heck reactions, for example, could be employed where a suitably placed alkene on a substituent introduced at the amino group can cyclize onto the C4 position of the pyrazole ring, leading to novel tricyclic frameworks. rsc.org This dual reactivity allows for a sequential functionalization and cyclization approach, significantly increasing the molecular complexity in a controlled manner.

A hypothetical reaction scheme illustrating the formation of a fused pyrazole system is presented below:

| Reactant | Reagent | Product | Fused System |

| This compound | 1,3-Diketone | Pyrazolo[3,4-b]pyridine derivative | Pyridine (B92270) ring fused to pyrazole |

| This compound | β-Ketoester | Pyrazolo[3,4-b]pyridone derivative | Pyridone ring fused to pyrazole |

| This compound | Diethyl malonate derivative | Pyrazolo[3,4-d]pyrimidine derivative | Pyrimidine ring fused to pyrazole |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org 3-Aminopyrazoles are well-documented participants in MCRs, and this compound is poised to be a valuable component in such transformations.

For example, in a three-component reaction with an aldehyde and a β-ketoester, it can lead to the formation of dihydropyridine-fused pyrazoles. The amino group acts as the nitrogen source for the pyridine ring formation. The diversity of the final products can be readily achieved by varying the aldehyde and β-ketoester components. Another prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of 3-aminopyrazoles with β-unsaturated ketones or 1,3-dicarbonyl compounds. chim.it The cyclopentyl and iodo substituents would be carried into the final product, providing further opportunities for functionalization.

Design and Synthesis of Complex Polyfunctionalized Organic Scaffolds

The true synthetic power of this compound lies in its capacity to serve as a scaffold for the generation of complex, polyfunctionalized molecules. The orthogonal reactivity of the amino and iodo groups is key to this application. The amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities.

The 4-iodo group is a particularly valuable handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Examples of Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

Stille Coupling: Reaction with organostannanes to introduce a variety of organic groups.

The following table summarizes the potential transformations of the 4-iodo group:

| Coupling Reaction | Reactant | Catalyst | Product Functionality |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C-Aryl bond |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | C-Alkynyl bond |

| Heck | Styrene | Pd(OAc)₂ | C-Alkenyl bond |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | C-Amino bond |

This ability to sequentially or concurrently modify the amino and iodo positions allows for the systematic construction of libraries of complex molecules with diverse functionalities, which is of great interest in drug discovery and materials science.

Applications in Catalysis Research (e.g., as Ligands for Metal Complexes)

The pyrazole nucleus and its derivatives are well-known for their ability to act as ligands in coordination chemistry. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the presence of additional donor atoms, such as the 3-amino group in this compound, can lead to the formation of stable chelate complexes.

The resulting metal complexes can exhibit interesting catalytic properties. For instance, cobalt complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of cyclohexane. nih.gov Similarly, copper and zinc complexes with aminopyrazole ligands have been synthesized and characterized, with potential applications in various catalytic transformations. niscpr.res.inresearchgate.net

The N-cyclopentyl group in this compound can provide steric bulk around the metal center, which can influence the selectivity of the catalytic reaction. The 4-iodo group can also be retained in the ligand for post-coordination modification of the complex or it can be used to anchor the complex to a solid support. The bidentate nature of the ligand, coordinating through a ring nitrogen and the exocyclic amino group, can create a stable coordination environment conducive to catalysis.

Future Research Directions in 1 Cyclopentyl 4 Iodo 1h Pyrazol 3 Amine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While existing methods for the synthesis of substituted pyrazoles are well-documented, the pursuit of more efficient, economical, and sustainable routes remains a key objective. mdpi.com For 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine, future research is anticipated to focus on several key areas to improve upon current synthetic limitations.

Another area of intense interest is the application of C-H activation strategies. Direct, regioselective iodination of a 1-cyclopentyl-3-aminopyrazole precursor would represent a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. The development of novel catalysts capable of facilitating this transformation with high selectivity will be a critical focus.

The table below summarizes potential novel synthetic strategies and their anticipated advantages.

| Synthetic Strategy | Key Advantages | Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, cost-effective | Development of novel catalytic systems for tandem reactions |

| C-H Activation | High atom economy, shorter synthetic routes | Design of regioselective catalysts for direct iodination |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions for solvent-free processes mdpi.com |

Exploration of Unconventional Reactivity Profiles

The synthetic utility of this compound is largely centered around the reactivity of the carbon-iodine bond, typically in cross-coupling reactions. researchgate.net However, future research is expected to delve into less conventional reactivity patterns to unlock new synthetic possibilities.

The exploration of radical-mediated reactions presents a compelling avenue. The C-I bond can be homolytically cleaved under photoredox or thermal conditions to generate a pyrazolyl radical. This highly reactive intermediate could then participate in a variety of transformations not accessible through traditional ionic pathways, such as radical additions to alkenes and alkynes, or novel cyclization reactions.

Furthermore, the development of new transition-metal-catalyzed cross-coupling reactions beyond the standard Sonogashira and Suzuki-Miyaura reactions is a fertile area for investigation. nih.gov This could involve the use of less common coupling partners or the development of novel catalytic systems that enable previously inaccessible transformations. For instance, exploring coupling reactions that directly introduce complex functional groups would be of significant value.

Advanced Mechanistic Studies using In-Situ Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and rationally designing new ones. Future research on this compound will likely employ advanced in-situ spectroscopic techniques to gain deeper mechanistic insights.

The use of in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time data on the concentrations of reactants, intermediates, and products. This information is invaluable for identifying transient species and elucidating complex reaction pathways. For example, studying the kinetics of a cross-coupling reaction involving this molecule could reveal the rate-determining step and provide insights into the nature of the active catalyst. nih.govrsc.orgumn.edu

Computational modeling , in conjunction with experimental data, will also be crucial. Density Functional Theory (DFT) calculations can be used to model reaction transition states and intermediates, providing a theoretical framework to understand the observed reactivity and selectivity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. mdpi.comgalchimia.comresearchgate.netresearchgate.netnih.gov These technologies offer significant advantages in terms of safety, scalability, and the ability to rapidly screen and optimize reaction conditions.

Future research will focus on adapting the synthesis and subsequent transformations of this compound to continuous flow processes . This will involve the development of robust and immobilized catalysts that are suitable for use in flow reactors. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to improved yields and selectivities. mdpi.comnih.gov

The integration of flow chemistry with automated synthesis platforms and machine learning algorithms will enable high-throughput screening of reaction conditions and the rapid discovery of novel transformations. This approach can significantly accelerate the development of new synthetic routes and the exploration of the chemical space around the this compound scaffold.

Computational Design and Prediction of Novel Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational approaches will be instrumental in guiding future research directions.

Molecular modeling and quantum mechanical calculations can be employed to predict the reactivity of the molecule and to design novel transformations. eurasianjournals.commdpi.com For example, computational screening of potential catalysts and reaction partners could identify promising candidates for new cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations can be used to design new derivatives of this compound with desired properties. nih.gov This predictive power allows for a more rational and targeted approach to the synthesis of new compounds, saving significant time and resources in the laboratory. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this versatile building block.

Q & A

(Basic) What are the recommended synthetic routes for 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine?

The synthesis typically involves three key steps:

- Cyclopentylation : Introduce the cyclopentyl group at the pyrazole N1 position via alkylation. For example, using cyclopentyl bromide with a strong base (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO to favor N1 regioselectivity .

- Iodination : Electrophilic iodination at the C4 position. Directing groups (e.g., the amine at C3) or metal-catalyzed methods (e.g., CuBr) can enhance regioselectivity .

- Amine functionalization : Protect/deprotect the C3 amine during synthesis to avoid undesired side reactions.

Characterization relies on NMR, HRMS, and melting point analysis .

(Basic) How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The cyclopentyl group shows multiplet signals (δ ~1.5–2.5 ppm), while the iodine at C4 deshields adjacent protons .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- Melting Point : Compare with literature values to assess purity.

(Advanced) How can the iodination step be optimized for higher regioselectivity and yield?

Low yields (~17%) in similar iodopyrazole syntheses highlight challenges . Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., acetyl) on the C3 amine to control iodination position.

- Metal Catalysis : Employ Cu(I) catalysts to mediate coupling reactions, as seen in Ullmann-type couplings for aryl halide formation .

- Solvent Optimization : Polar solvents like DMF may improve iodine electrophilicity.

(Advanced) How to resolve contradictions in NMR data due to tautomerism or dynamic effects?

Pyrazole tautomerism (N1 vs. N2 substitution) can cause spectral ambiguities. Solutions:

- Variable Temperature NMR : Stabilize tautomers at low/high temperatures to simplify splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Computational Modeling : Compare experimental shifts with DFT-calculated values for tautomer assignment.

(Advanced) What strategies improve regioselectivity during cyclopentyl introduction at N1?

N-Alkylation regiochemistry depends on:

- Base Selection : Bulky bases (e.g., KOtBu) favor less sterically hindered N1 over N2 .

- Solvent Effects : Polar aprotic solvents (DMSO) enhance nucleophilicity at N1 .

- Pre-functionalized Pyrazoles : Use pyrazoles with electron-withdrawing groups (e.g., NO₂) at N2 to direct alkylation to N1 .

(Advanced) How to address low yields in coupling reactions involving iodine substituents?

Low yields (e.g., 17.9% in similar syntheses ) may stem from:

- Side Reactions : Competing hydrolysis or dehalogenation. Use anhydrous conditions and inert atmospheres.

- Catalyst Loading : Optimize Cu(I) catalyst concentration to balance activity vs. decomposition .

- Purification : Replace column chromatography with recrystallization or preparative HPLC for better recovery .

(Advanced) What are the challenges in scaling up synthesis, and how are they mitigated?

- Exothermic Reactions : Control temperature during iodination to prevent runaway reactions.

- Metal Residues : Use chelating agents (e.g., EDTA) to remove Cu catalysts during workup .

- Cost of Iodine Reagents : Substitute with KI/I₂ under oxidative conditions for cost efficiency.

(Basic) What safety precautions are critical when handling this compound?

- Amine Reactivity : Use gloves and fume hoods to avoid skin/eye exposure .

- Iodine Stability : Store in amber vials to prevent light-induced decomposition.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

(Advanced) How does the C3 amine influence reactivity in downstream applications?

- Coordination Chemistry : The amine can act as a ligand in metal complexes, altering catalytic or biological activity.

- Protection Needs : Use Boc or Fmoc groups to prevent undesired nucleophilic reactions during functionalization .

(Basic) What applications in medicinal chemistry are explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.